
5-(3-Nitrophenyl)-1,2-oxazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group attached to the isoxazole ring, along with a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acyl chloride to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride may involve more scalable and efficient methods. These can include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides and Esters: From substitution reactions.
Amines: From reduction of the nitro group.
Oxidized Isoxazole Derivatives: From oxidation reactions.
Applications De Recherche Scientifique
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-(4-Nitrophenyl)isoxazole-3-carbonyl chloride
- 5-(3-Methylphenyl)isoxazole-3-carbonyl chloride
Uniqueness
5-(3-Nitrophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are desired .
Propriétés
Numéro CAS |
88958-30-9 |
|---|---|
Formule moléculaire |
C10H5ClN2O4 |
Poids moléculaire |
252.61 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H5ClN2O4/c11-10(14)8-5-9(17-12-8)6-2-1-3-7(4-6)13(15)16/h1-5H |
Clé InChI |
XUKRUOUUYAWVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


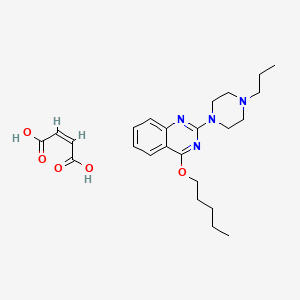
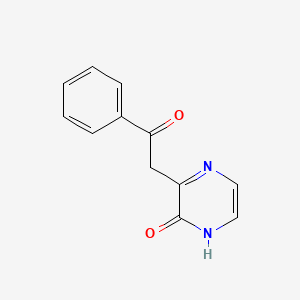

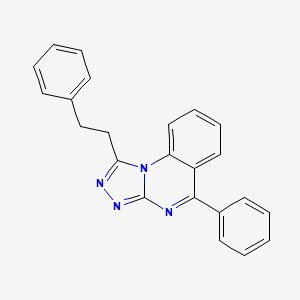
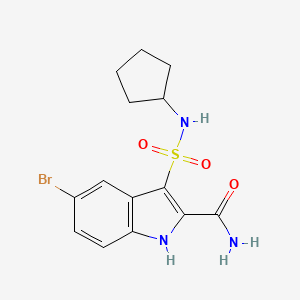


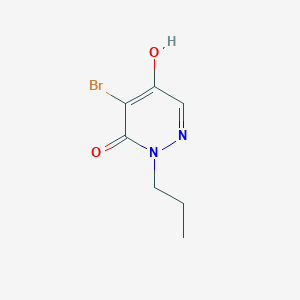
![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)

![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)



